molecular formula C8H6BrF2N B8776978 5-Bromo-4,6-difluoroindoline

5-Bromo-4,6-difluoroindoline

Cat. No.: B8776978
M. Wt: 234.04 g/mol
InChI Key: YQCGGHBHEVDDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-difluoroindoline is a halogenated indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The substitution of bromine at position 5 and fluorine at positions 4 and 6 introduces distinct electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H6BrF2N

Molecular Weight

234.04 g/mol

IUPAC Name

5-bromo-4,6-difluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H6BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h3,12H,1-2H2

InChI Key

YQCGGHBHEVDDAV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C(=C21)F)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 5-bromo-4,6-difluoroindoline due to halogen substitutions or heterocyclic frameworks:

Compound Name Core Structure Substituents Key Properties/Applications Reference
5-Bromo-4,6-dimethylpyrimidine Pyrimidine Br (C5), CH₃ (C4, C6) Intermediate in organic synthesis
5-Bromo-4,7-difluoro-1H-indazole Indazole Br (C5), F (C4, C7) Pharmaceutical building block
5-Bromo-4,4-dimethyl-1,2,3,4-THIQ* hydrochloride Tetrahydroisoquinoline Br (C5), CH₃ (C4), Cl⁻ Neurological research
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol Aliphatic chain Br (C5), F (C4, C5) Fluorinated solvent/precursor

*THIQ: Tetrahydroisoquinoline

Key Observations :

  • Halogen Positioning : The bromine and fluorine substituents in this compound likely enhance electrophilic reactivity compared to methyl-substituted analogs like 5-bromo-4,6-dimethylpyrimidine .
  • Aromatic vs. Aliphatic Systems : Indoline and indazole cores (aromatic) exhibit higher thermal stability than aliphatic fluorinated compounds like 5-bromo-4,4,5,5-tetrafluoropentan-1-ol, which is used as a solvent .
  • Pharmacological Potential: Bromo-fluoroindazoles (e.g., 5-bromo-4,7-difluoro-1H-indazole) are prioritized in drug discovery due to their bioisosteric properties, suggesting similar promise for this compound .

Physicochemical Properties

Comparative data for select compounds:

Property 5-Bromo-4,6-dimethylpyrimidine 5-Bromo-4,7-difluoro-1H-indazole This compound (Inferred)
Melting Point (°C) 162–164 Not reported Likely >150 (based on aromaticity)
Molecular Weight (g/mol) 187.04 ~240 (estimated) ~230 (estimated)
Solubility Low in polar solvents Moderate in DMSO Expected low aqueous solubility

Notes:

  • The high melting point of 5-bromo-4,6-dimethylpyrimidine suggests strong intermolecular forces, which may be reduced in this compound due to fluorine’s electronegativity and smaller atomic radius.
  • Fluorine substitutions typically increase lipid solubility, enhancing membrane permeability in biological systems .

Challenges :

  • Steric hindrance from fluorine atoms may complicate functionalization at adjacent positions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.